molecular formula C8H8N2S2 B12354511 1,2,4-Thiadiazole-5(2H)-thione, 3-phenyl-

1,2,4-Thiadiazole-5(2H)-thione, 3-phenyl-

Cat. No.: B12354511
M. Wt: 196.3 g/mol
InChI Key: IFTCRADODAMDSR-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole-5(2H)-thione, 3-phenyl- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Thiadiazole-5(2H)-thione, 3-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 1,2,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Thiadiazole-5(2H)-thione, 3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring into other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.

Scientific Research Applications

1,2,4-Thiadiazole-5(2H)-thione, 3-phenyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole-5(2H)-thione, 3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.

    1,2,4-Oxadiazole: A related heterocyclic compound with oxygen instead of sulfur in the ring.

    1,2,3-Triazole: A nitrogen-containing heterocycle with distinct chemical properties.

Uniqueness

1,2,4-Thiadiazole-5(2H)-thione, 3-phenyl- is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity compared to other heterocycles .

Properties

Molecular Formula

C8H8N2S2

Molecular Weight

196.3 g/mol

IUPAC Name

3-phenyl-1,2,4-thiadiazolidine-5-thione

InChI

InChI=1S/C8H8N2S2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5,7,10H,(H,9,11)

InChI Key

IFTCRADODAMDSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC(=S)SN2

Origin of Product

United States

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